

Application Notes and Protocols: Genevant CL1 Monohydrochloride LNP Formulation

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Compound of Interest

Compound Name: *Genevant CL1 monohydrochloride*

Cat. No.: *B15137535*

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Introduction

Genevant Sciences is a leader in the field of nucleic acid delivery, with their lipid nanoparticle (LNP) technology being a key component in advanced therapeutic development.[1] The **Genevant CL1 monohydrochloride** is a proprietary ionizable lipid designed for the potent and efficient delivery of mRNA payloads.[2][3][4] This document provides a detailed protocol for the formulation of LNPs using **Genevant CL1 monohydrochloride**, based on established methodologies for mRNA-LNP synthesis. While a specific protocol from Genevant is not publicly available, the following procedures are derived from widely accepted practices for similar ionizable lipids and are intended to serve as a comprehensive guide for research and development purposes.

The ionizable lipid is a critical component of the LNP, facilitating the encapsulation of negatively charged mRNA at an acidic pH and enabling its release into the cytoplasm of target cells.[5][6] **Genevant CL1 monohydrochloride**, with a pKa of 6.3, is optimized for this pH-responsive behavior.[2][3]

Data Presentation

The formulation of stable and effective LNPs is dependent on the precise ratio of its lipid components. The table below summarizes a widely used molar ratio for LNP formulations containing an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.

Component	Molar Ratio (%)	Role in Formulation
Genevant CL1 Monohydrochloride	50	Ionizable cationic lipid for mRNA encapsulation and endosomal escape.
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)	10	Helper lipid that aids in the structural integrity of the LNP.
Cholesterol	38.5	Provides stability to the LNP structure and facilitates membrane fusion. [7]
PEG-Lipid (e.g., DMG-PEG 2000)	1.5	Prevents aggregation of LNPs and increases their circulation half-life. [7]

Experimental Protocols

Materials and Reagents

- **Genevant CL1 Monohydrochloride**
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG 2000 (or other suitable PEG-lipid)
- mRNA of interest
- Ethanol (200 proof, RNase-free)
- Citric Acid
- Trisodium Citrate
- Nuclease-free water
- Phosphate Buffered Saline (PBS), pH 7.4

- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassettes (10 kDa MWCO)
- Sterile, RNase-free tubes and pipette tips

Protocol 1: Preparation of Lipid Stock Solution

- Preparation of Individual Lipid Stock Solutions:
 - Prepare a 10 mM stock solution of **Genevant CL1 monohydrochloride** in ethanol.
 - Prepare a 10 mM stock solution of DSPC in ethanol. Heating may be required for complete dissolution.
 - Prepare a 25 mM stock solution of cholesterol in ethanol. Gentle heating may be necessary.
 - Prepare a 10 mM stock solution of DMG-PEG 2000 in ethanol.
- Preparation of a Combined Lipid Stock Solution:
 - In a sterile, RNase-free tube, combine the individual lipid stock solutions according to the desired molar ratio (50:10:38.5:1.5).
 - For example, to prepare 1 mL of a 12.5 mM combined lipid stock solution:
 - 625 µL of 10 mM **Genevant CL1 monohydrochloride**
 - 125 µL of 10 mM DSPC
 - 192.5 µL of 25 mM Cholesterol
 - 18.75 µL of 10 mM DMG-PEG 2000
 - Top up to 1 mL with ethanol.
 - Vortex the solution to ensure thorough mixing.

Protocol 2: Preparation of Aqueous mRNA Solution

- Preparation of Citrate Buffer (10 mM, pH 4.0):
 - Prepare a 10 mM solution of citric acid and a 10 mM solution of trisodium citrate in nuclease-free water.
 - Mix the two solutions until a pH of 4.0 is achieved. A common starting point is to mix 41 mL of 10 mM citric acid with 9 mL of 10 mM trisodium citrate.[\[8\]](#)
- Preparation of mRNA Solution:
 - Thaw the mRNA solution on ice.
 - Dilute the mRNA to the desired concentration in the 10 mM citrate buffer (pH 4.0). The final concentration will depend on the desired lipid-to-mRNA ratio.

Protocol 3: LNP Formulation via Microfluidic Mixing

- System Setup:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Ensure all tubing and cartridges are primed and free of air bubbles.
- Mixing:
 - Load the prepared lipid stock solution (in ethanol) into one syringe.
 - Load the prepared aqueous mRNA solution (in citrate buffer) into a separate syringe.
 - Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
 - Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.
- Collection:

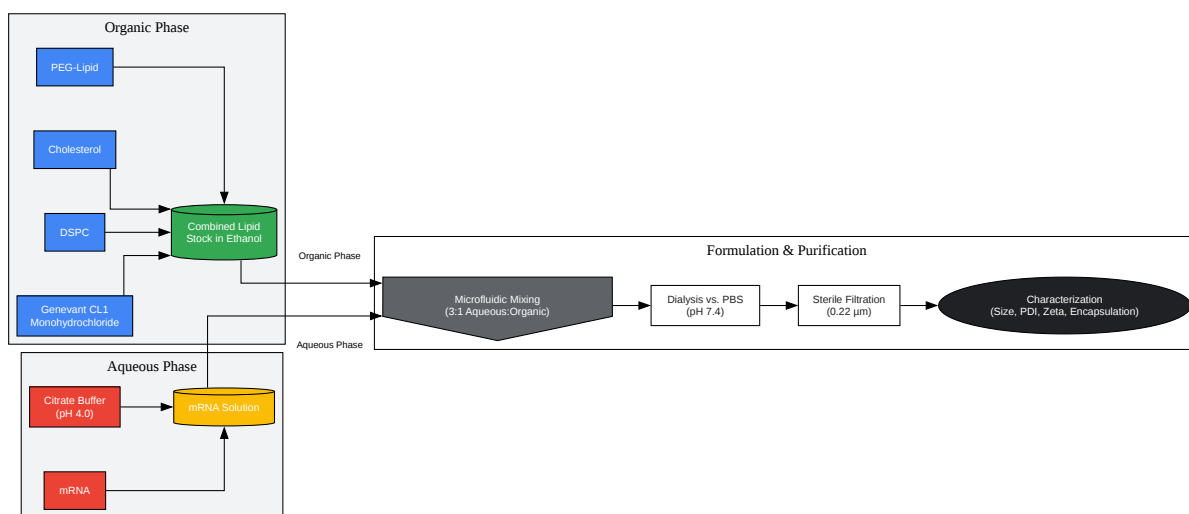
- Collect the resulting LNP solution from the outlet of the microfluidic device into a sterile, RNase-free tube.

Protocol 4: Purification and Characterization

- Buffer Exchange and Purification:
 - To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.
 - Perform dialysis overnight at 4°C with at least two buffer changes.
- Sterilization:
 - Filter the purified LNP solution through a 0.22 µm sterile filter.
- Characterization:
 - Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
 - Zeta Potential: Determine the surface charge of the LNPs in PBS (pH 7.4).
 - Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

Visualizations

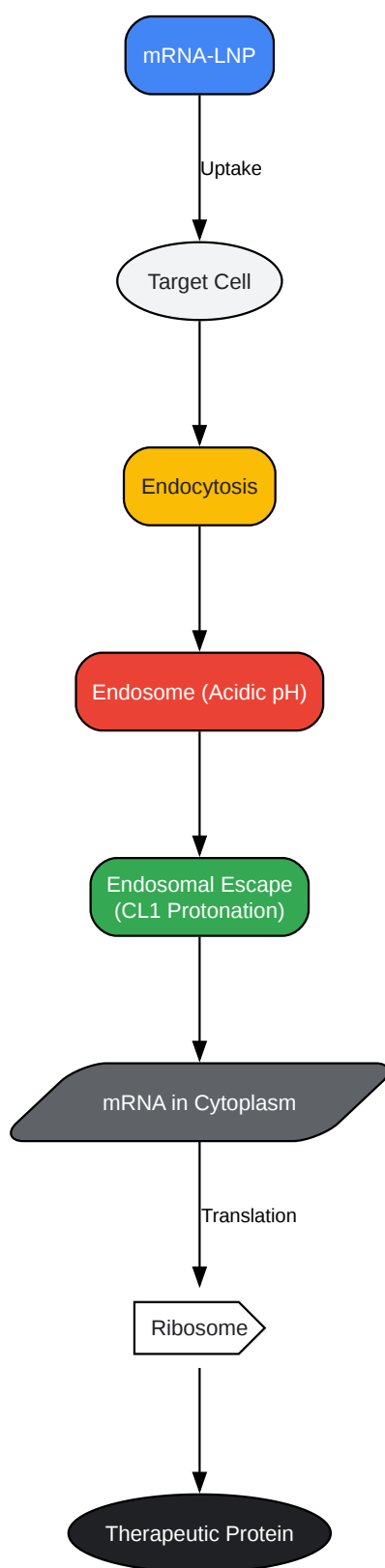
LNP Formulation Workflow



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Caption: Workflow for **Genevant CL1 Monohydrochloride** LNP Formulation.

Signaling Pathway: LNP-mediated mRNA Delivery and Protein Expression



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Caption: Cellular Pathway of LNP-mediated mRNA Delivery.

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